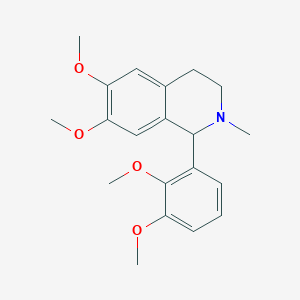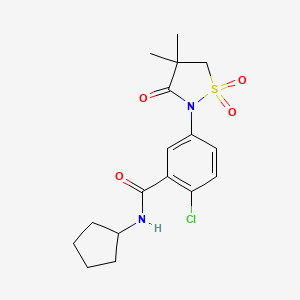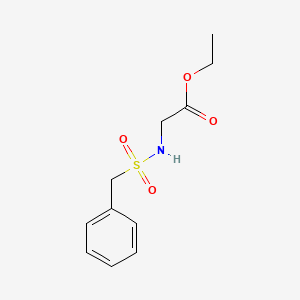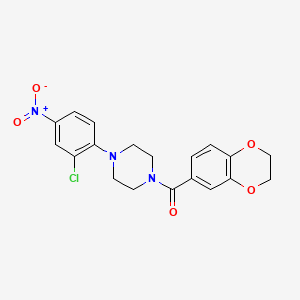![molecular formula C11H12ClN3O2 B4986440 N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as CPHH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of acetophenone and has been synthesized through various methods.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is not well understood. However, studies have shown that N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been reported to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. Furthermore, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been reported to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. One of the future directions is to investigate the mechanism of action of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in more detail. Additionally, further studies are needed to evaluate the efficacy of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in animal models of cancer, Alzheimer's disease, and inflammation. Furthermore, the development of more efficient methods for the synthesis of N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide may improve its bioavailability and efficacy.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide can be synthesized through various methods, including the reaction of 3-chlorobenzaldehyde with isopropylidenhydrazinecarboxamide in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-chlorobenzaldehyde with isopropylidenhydrazinecarboxamide in the presence of glacial acetic acid and sodium acetate, followed by oxidation with hydrogen peroxide. These methods have been reported to yield N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in good to excellent yields.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-7(2)14-15-11(17)10(16)13-9-5-3-4-8(12)6-9/h3-6H,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFRCBMLIZNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(propan-2-ylideneamino)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)

![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)